molecular formula C15H13ClN2O3 B5709750 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide

4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide

Cat. No.: B5709750
M. Wt: 304.73 g/mol
InChI Key: MPVPTBGVNFUJNC-UHFFFAOYSA-N
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Description

4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O3 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide typically involves the nitration of 4-chloro-N-(4-ethylphenyl)benzamide. The process begins with the preparation of 4-chloro-N-(4-ethylphenyl)benzamide, which is synthesized by reacting 4-chlorobenzoyl chloride with 4-ethyl aniline in the presence of a base such as pyridine. The resulting product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position of the benzamide ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.

    Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

Major Products Formed

    Reduction: 4-chloro-N-(4-ethylphenyl)-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chlorobenzoic acid and 4-ethyl aniline.

Scientific Research Applications

4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular processes and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methylphenyl)-2-nitrobenzamide
  • 4-chloro-N-(4-ethylphenyl)benzamide
  • 4-chloro-N-(4-chlorophenyl)-2-nitrobenzamide

Uniqueness

4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide is unique due to the presence of both the nitro and ethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential biological activities compared to similar compounds .

Properties

IUPAC Name

4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-2-10-3-6-12(7-4-10)17-15(19)13-8-5-11(16)9-14(13)18(20)21/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVPTBGVNFUJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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